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molecular formula C13H18N2O B1644250 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane

3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane

Cat. No. B1644250
M. Wt: 218.29 g/mol
InChI Key: SLFJZMKCBPIOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07928225B2

Procedure details

Water (11.2 mL) and concentrated sulfuric acid (24.5 mL) were added to 5-benzyl-3,7-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane (2.92 g, 7.76 mmol; see step (ii) above). The reaction mixture was heated for 24 hours at 95° C. The temperature was adjusted to 60° C., and toluene (40 mL) was added. Sodium hydroxide solution was then added (150 mL of 5 M), causing the internal temperature to rise to 85° C. The pH of the reaction mixture was then checked, and was found to be 2. A few pellets of solid sodium hydroxide were then added. The pH was measured again, and was found to be 13. The layers were separated, and the aqueous phase extracted with toluene (50 mL). The organic phases were combined, dried (MgSO4), filtered and concentrated in vacuo to provide 3-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane as an orange-brown oil. This can be converted to the title compound (dihydrochloride salt) by reaction with hydrochloric acid under standard conditions.
Name
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step One
Name
5-benzyl-3,7-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.S(=O)(=O)(O)O.[CH2:7]([N:14]1[CH2:21][CH:20](O)[CH2:19][N:18](S(C2C=CC=CC=2)(=O)=O)[CH2:17][CH:16]([OH:32])[CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH2:7]([N:14]1[CH2:15][CH:16]2[O:32][CH:20]([CH2:19][NH:18][CH2:17]2)[CH2:21]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
11.2 mL
Type
reactant
Smiles
O
Name
Quantity
24.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
5-benzyl-3,7-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane
Quantity
2.92 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CN(CC(C1)O)S(=O)(=O)C1=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to 60° C.
CUSTOM
Type
CUSTOM
Details
to rise to 85° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with toluene (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2CNCC(C1)O2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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